REACTION_CXSMILES
|
[C:1]([C:4]([NH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([F:17])[CH:9]=1)([CH3:6])[CH3:5])([OH:3])=O.[N:18]([C:21]1[CH:28]=[CH:27][C:24]([C:25]#[N:26])=[C:23]([C:29]([F:32])([F:31])[F:30])[CH:22]=1)=[C:19]=[S:20].C(N(CC)CC)C>CCO>[C:25]([C:24]1[CH:27]=[CH:28][C:21]([N:18]2[C:1](=[O:3])[C:4]([CH3:6])([CH3:5])[N:7]([C:8]3[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([F:17])[CH:9]=3)[C:19]2=[S:20])=[CH:22][C:23]=1[C:29]([F:30])([F:31])[F:32])#[N:26]
|
Name
|
|
Quantity
|
241 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(C)(C)NC1=CC(=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC(=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 10 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)C1=CC(=C(C(=O)O)C=C1)F)=S)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |